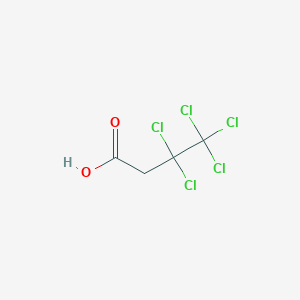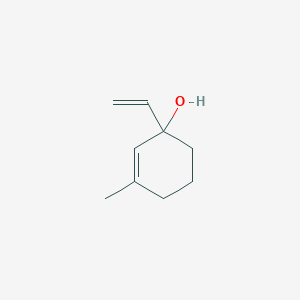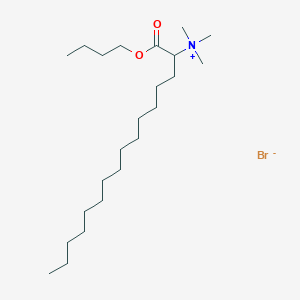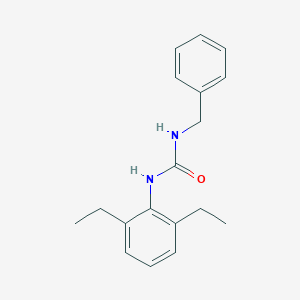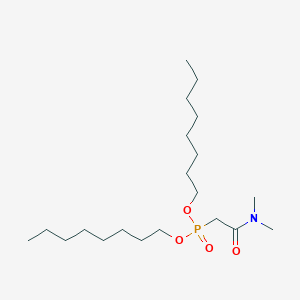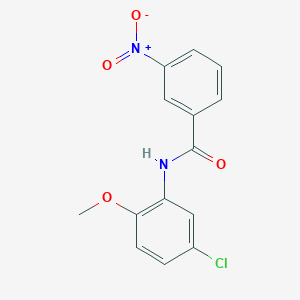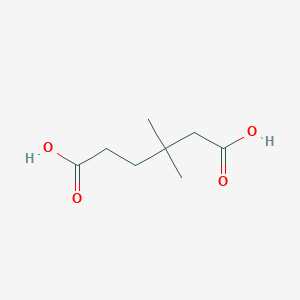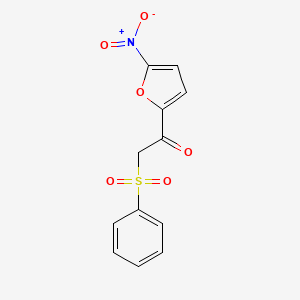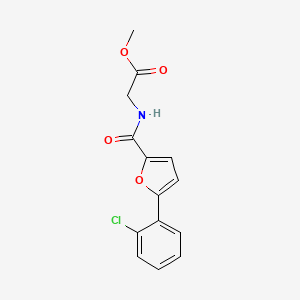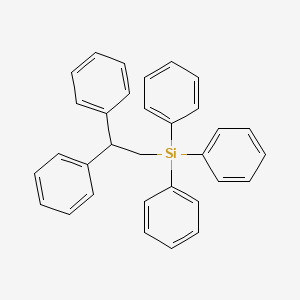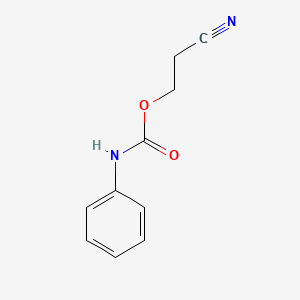![molecular formula C10H11ClO2S B11946952 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene CAS No. 78473-63-9](/img/structure/B11946952.png)
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a sulfonyl group and a chloro-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, conversion from nitro groups to amines, and bromination . These steps are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro-propenyl group may participate in various addition and substitution reactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
- 1-{[(1E)-3-chloro-1-propenyl]sulfonyl}-4-methylbenzene
- (p-Toluenesulfonyl)methyl isocyanide
- 3-Chloro-1-propene
Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
78473-63-9 |
|---|---|
Fórmula molecular |
C10H11ClO2S |
Peso molecular |
230.71 g/mol |
Nombre IUPAC |
1-[(E)-3-chloroprop-1-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C10H11ClO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,7H2,1H3/b8-2+ |
Clave InChI |
YTGSPMWGLGNDRI-KRXBUXKQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/CCl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


